Introduction: The Sulfonamide Scaffold in Modern Chemistry
Introduction: The Sulfonamide Scaffold in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Benzylbenzenesulfonamide
The sulfonamide functional group is a cornerstone of medicinal chemistry, famously introduced in the Prontosil antibiotics that revolutionized medicine in the 1930s.[1] This moiety (R-SO₂NR'R'') is a privileged structure, meaning it is frequently found in biologically active compounds due to its unique chemical properties. It can act as a hydrogen bond donor and acceptor, engage in various non-covalent interactions, and serve as a stable, non-hydrolyzable mimic of a peptide bond.[2]
This guide focuses on 4-Benzylbenzenesulfonamide , a specific derivative within this important class. Its structure features a benzenesulfonamide core with a benzyl group (-CH₂-Ph) at the para-position of the phenyl ring. This substitution pattern distinguishes it from its more commonly cited isomer, N-benzylbenzenesulfonamide, where the benzyl group is attached to the sulfonamide nitrogen. The presence of the benzyl group adds lipophilicity and potential for π-π stacking interactions, making it an intriguing building block for drug discovery and materials science. As a Senior Application Scientist, this document aims to provide a comprehensive overview of its chemical properties, synthesis, and characterization, offering both foundational knowledge and field-proven insights for researchers and drug development professionals.
Physicochemical and Structural Properties
A precise understanding of a compound's physical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation. The key properties of 4-Benzylbenzenesulfonamide are summarized below.
| Property | Value | Source / Notes |
| Chemical Formula | C₁₃H₁₃NO₂S | Calculated |
| Molecular Weight | 247.31 g/mol | Calculated |
| IUPAC Name | 4-benzylbenzenesulfonamide | IUPAC Nomenclature |
| CAS Number | 1709-54-2 | [3] |
| Appearance | White to off-white solid | Typical for related sulfonamides |
| Melting Point | Not available | Data for the closely related N-benzylbenzenesulfonamide is 89.2 °C[4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethanol. | Inferred from general sulfonamide properties |
The structure consists of a central tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to both a nitrogen atom and the C4 carbon of a benzyl-substituted phenyl ring. The sulfonamide N-H protons are weakly acidic, a key feature influencing the molecule's reactivity and biological interactions.
Synthesis and Mechanistic Considerations
The synthesis of aryl sulfonamides is a well-established process in organic chemistry, typically proceeding through a nucleophilic substitution reaction between a sulfonyl chloride and an amine.[1] For 4-Benzylbenzenesulfonamide, a logical and efficient pathway involves the reaction of 4-benzylbenzenesulfonyl chloride with ammonia.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-stage process: first, the preparation of the key intermediate, 4-benzylbenzenesulfonyl chloride, followed by its amination.
Caption: Proposed two-stage synthesis of 4-Benzylbenzenesulfonamide.
Experimental Protocol: Synthesis of 4-Benzylbenzenesulfonamide
This protocol is a representative procedure based on established methods for sulfonamide synthesis.[1]
Objective: To synthesize 4-Benzylbenzenesulfonamide from 4-benzylbenzenesulfonyl chloride.
Materials:
-
4-Benzylbenzenesulfonyl chloride
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Ammonium hydroxide solution (28-30%)
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Dichloromethane (DCM)
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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5M Hydrochloric Acid (HCl)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-benzylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (10 mL per gram of sulfonyl chloride).
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Amination: Cool the solution to 0 °C using an ice bath. Add concentrated ammonium hydroxide (2.0 eq) dropwise to the stirring mixture.
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Scientist's Insight: The reaction is exothermic; slow, dropwise addition at 0 °C is crucial to control the reaction rate and prevent side product formation. The use of excess ammonia drives the reaction to completion.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a mixture like 30% Ethyl Acetate in Hexane. The disappearance of the starting sulfonyl chloride spot indicates reaction completion.
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Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
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Self-Validation: The water wash removes excess ammonia and ammonium salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 4-Benzylbenzenesulfonamide as a white solid.
Analytical Characterization
Rigorous structural confirmation is essential. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. While specific spectra for 4-benzylbenzenesulfonamide are not widely published, the expected chemical shifts can be predicted based on analogous structures.[5][6]
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¹H NMR (400 MHz, CDCl₃):
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δ ~7.8-7.9 ppm (d, 2H): Protons on the sulfonated ring, ortho to the SO₂ group. They are deshielded by the electron-withdrawing sulfonyl group.
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δ ~7.2-7.4 ppm (m, 7H): A complex multiplet corresponding to the five protons of the benzyl phenyl ring and the two protons on the sulfonated ring, meta to the SO₂ group.
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δ ~4.8 ppm (br s, 1H): The acidic proton on the sulfonamide nitrogen (-SO₂NH ₂). This peak may be broad and its position can vary with concentration and solvent.
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δ ~4.1 ppm (s, 2H): The two protons of the methylene bridge (-CH₂ -Ph).
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-
¹³C NMR (100 MHz, CDCl₃):
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δ ~140-145 ppm: Quaternary carbons of the sulfonated ring.
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δ ~127-130 ppm: Aromatic carbons from both phenyl rings.
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δ ~47 ppm: The methylene bridge carbon (-CH₂ -Ph).
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.[7][8][9]
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~3350-3250 cm⁻¹ (strong, sharp peaks): N-H stretching vibrations of the primary sulfonamide group. The presence of two peaks is characteristic of a primary sulfonamide (symmetric and asymmetric stretches).
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~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.
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~1350-1310 cm⁻¹ and ~1170-1150 cm⁻¹ (strong): Asymmetric and symmetric SO₂ stretching, respectively. These are highly characteristic and reliable peaks for identifying the sulfonamide group.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[4][10]
-
Molecular Ion (M⁺): Expected at m/z = 247.
-
Key Fragmentation Pathways:
-
Loss of SO₂ (m/z = 64) to give a fragment at m/z = 183.
-
Benzylic cleavage to form the stable benzyl cation (C₇H₇⁺) at m/z = 91 (tropylium ion), which is often a very prominent peak for benzyl-containing compounds.
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Cleavage to form the 4-benzylphenyl radical cation.
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Applications in Research and Drug Development
The 4-benzylbenzenesulfonamide scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Inhibitor Design: The sulfonamide moiety is a key pharmacophore in inhibitors of various enzymes, most notably carbonic anhydrases and kinases.[11][12] The 4-benzyl group can be strategically utilized to occupy hydrophobic pockets in enzyme active sites, enhancing binding affinity and selectivity. For instance, benzenesulfonamide analogs have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma treatment.[13]
-
Building Block in Organic Synthesis: The acidic N-H protons can be deprotonated to form an anion, which can then be alkylated or arylated to create a library of N-substituted sulfonamides for screening in drug discovery campaigns.[5][14] This modular approach allows for the systematic exploration of the structure-activity relationship (SAR).[15]
-
Sulfa Drug Analogs: As a structural analog of classic "sulfa drugs," it serves as a template for developing novel antibacterial agents or other therapeutics that leverage the well-understood properties of the benzenesulfonamide core.[1]
Safety and Handling
As with any laboratory chemical, proper handling is paramount to ensure safety. The following guidelines are based on safety data sheets for structurally related sulfonamides.[16]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[16]
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] Keep away from strong oxidizing agents.
References
- 1. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benzenesulfonamide(98-10-2) IR Spectrum [chemicalbook.com]
- 10. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
